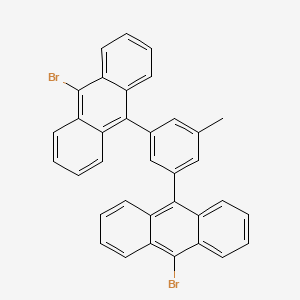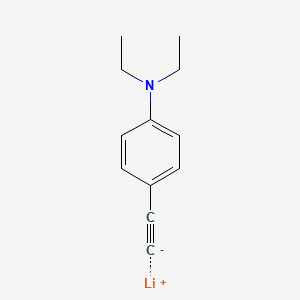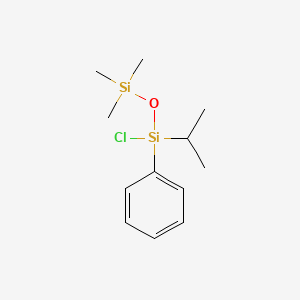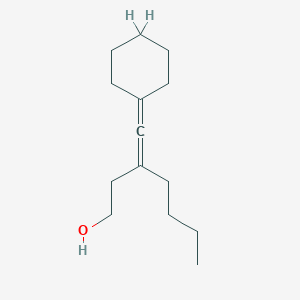
9,9'-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core substituted with methyl and bromoanthracene groups, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) typically involves multi-step organic reactions. One common method includes the bromination of anthracene derivatives followed by coupling reactions with methyl-substituted phenylene compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions in specialized reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bromo groups to hydrogen, resulting in dehalogenated products.
Substitution: The bromo groups can be substituted with various nucleophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dehalogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Research into the medicinal applications of this compound is ongoing. Its derivatives may serve as precursors for developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. Its unique electronic properties make it a valuable component in these technologies.
Mécanisme D'action
The mechanism of action of 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) involves its interaction with molecular targets through its bromo and anthracene groups. These interactions can lead to various chemical transformations, including electron transfer and radical formation. The pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Similar in structure but with carbazole groups instead of anthracene.
9,9’-(5-Methyl-1,3-phenylene)bis(9H-carbazole): Similar methyl and phenylene core but with carbazole groups.
Uniqueness
9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) is unique due to its combination of methyl, phenylene, and bromoanthracene groups. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics.
Propriétés
Numéro CAS |
821808-30-4 |
|---|---|
Formule moléculaire |
C35H22Br2 |
Poids moléculaire |
602.4 g/mol |
Nom IUPAC |
9-bromo-10-[3-(10-bromoanthracen-9-yl)-5-methylphenyl]anthracene |
InChI |
InChI=1S/C35H22Br2/c1-21-18-22(32-24-10-2-6-14-28(24)34(36)29-15-7-3-11-25(29)32)20-23(19-21)33-26-12-4-8-16-30(26)35(37)31-17-9-5-13-27(31)33/h2-20H,1H3 |
Clé InChI |
UCBBWNYZRHMLOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)



![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)

![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

methanone](/img/structure/B14207920.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)


